molecular formula C10H19ClFN3 B15116039 {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}isobutylamine

{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}isobutylamine

Cat. No.: B15116039
M. Wt: 235.73 g/mol
InChI Key: XPAUOFUHESZIBJ-UHFFFAOYSA-N
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Description

{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}isobutylamine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}isobutylamine typically involves the formation of the pyrazole ring followed by the introduction of the fluoroethyl and isobutylamine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-fluoroethylhydrazine with a suitable diketone can form the pyrazole ring, which is then further functionalized to introduce the isobutylamine group.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial to ensure efficient production. Techniques like chromatography and crystallization are often employed to purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}isobutylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a valuable tool in biochemical assays.

Medicine: In medicine, pyrazole derivatives, including this compound, are investigated for their potential therapeutic properties. They may exhibit anti-inflammatory, analgesic, or anticancer activities.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}isobutylamine involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Pyrazole: A basic structure similar to {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}isobutylamine but without the fluoroethyl and isobutylamine groups.

    1-Phenyl-3-(2-fluoroethyl)-1H-pyrazole: Similar in structure but with a phenyl group instead of the isobutylamine group.

    3-(2-Fluoroethyl)-1H-pyrazole-5-carboxamide: Contains a carboxamide group instead of the isobutylamine group.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The fluoroethyl group enhances its reactivity and biological activity, while the isobutylamine group provides additional sites for chemical modification and interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H19ClFN3

Molecular Weight

235.73 g/mol

IUPAC Name

N-[[2-(2-fluoroethyl)pyrazol-3-yl]methyl]-2-methylpropan-1-amine;hydrochloride

InChI

InChI=1S/C10H18FN3.ClH/c1-9(2)7-12-8-10-3-5-13-14(10)6-4-11;/h3,5,9,12H,4,6-8H2,1-2H3;1H

InChI Key

XPAUOFUHESZIBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC1=CC=NN1CCF.Cl

Origin of Product

United States

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